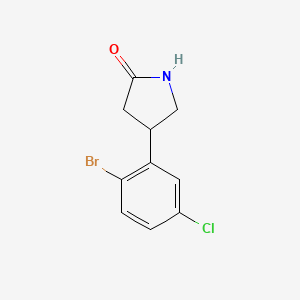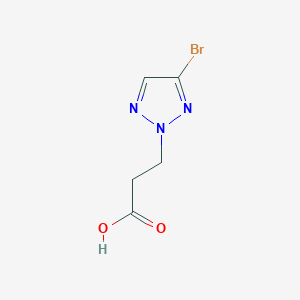
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromo substituent at the 4-position of the triazole ring and a propanoic acid moiety attached to the 2-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne with an azide in the presence of a copper catalyst to form the triazole ring.
Bromination: The triazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group to the 2-position of the triazole ring. This can be achieved through various synthetic routes, including esterification followed by hydrolysis or direct carboxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Esterification and Hydrolysis: The carboxylic acid group can be esterified to form esters, which can be hydrolyzed back to the acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst.
Hydrolysis: Aqueous acid or base.
Major Products Formed
Substituted Triazoles: Formed by substitution of the bromine atom.
Esters: Formed by esterification of the carboxylic acid group.
科学研究应用
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Material Science: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Utilized in biochemical assays and studies to investigate enzyme inhibition and protein interactions.
Industrial Applications: Applied in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific molecular targets, such as proteins or nucleic acids. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid
- 3-Bromo-1H-1,2,4-triazole
- 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
3-(4-Bromo-2H-1,2,3-triazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo substituent and the propanoic acid moiety enhances its reactivity and potential for diverse applications compared to other triazole derivatives.
属性
分子式 |
C5H6BrN3O2 |
|---|---|
分子量 |
220.02 g/mol |
IUPAC 名称 |
3-(4-bromotriazol-2-yl)propanoic acid |
InChI |
InChI=1S/C5H6BrN3O2/c6-4-3-7-9(8-4)2-1-5(10)11/h3H,1-2H2,(H,10,11) |
InChI 键 |
RCRRXHDTTPNBSY-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(N=C1Br)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


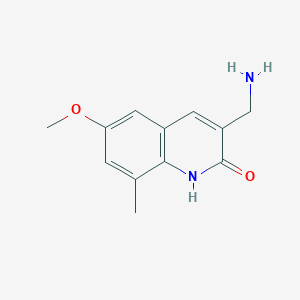
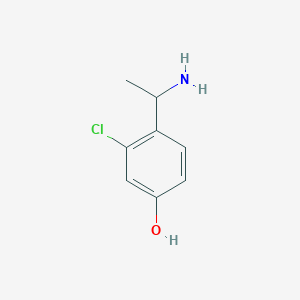
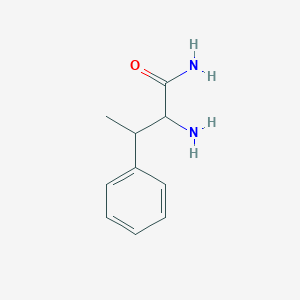
![2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
![2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13179633.png)
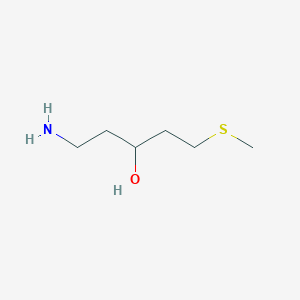
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)
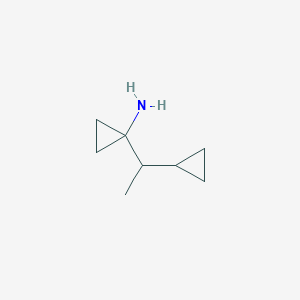
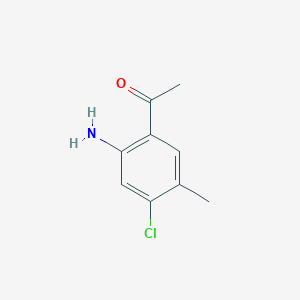

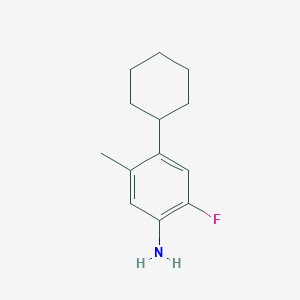
![Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)
